![molecular formula C11H17Cl2N3O B1469787 N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride CAS No. 110106-25-7](/img/structure/B1469787.png)
N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride
Overview
Description
“N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 110106-25-7 . It has a molecular weight of 278.18 and is typically stored at room temperature . The compound is usually available in powder form .
Physical And Chemical Properties Analysis
“N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.18 . The InChI Code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H .Scientific Research Applications
Chemical Synthesis
In chemical synthesis, this compound can serve as a building block for creating more complex molecules. Its reactive amide group and stable piperidine ring provide versatility in forming bonds with other organic compounds, leading to a wide range of synthetic applications .
Material Science
The stability of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride under various conditions makes it a potential candidate for material science research. It could be used in the development of new polymers or coatings that require chemical resistance or specific interaction with light or heat .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometry. Its well-defined structure and properties allow for precise measurements and calibration in analytical instruments .
Anti-Tubercular Activity
There is potential for N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride to be used in the design and synthesis of anti-tubercular agents. Its structural features may contribute to the activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Broad Substrate Scope in Reactions
The compound’s broad substrate scope makes it a versatile reactant in various chemical reactions. This property is particularly useful in the synthesis of diverse pharmacologically active molecules, where selectivity and high yields are desired .
properties
IUPAC Name |
N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBPVJAUDXZOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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